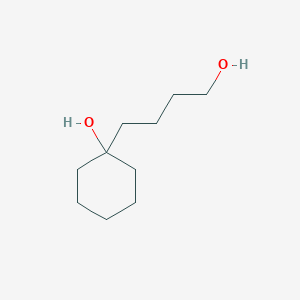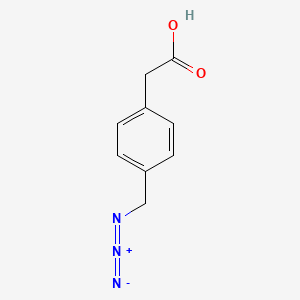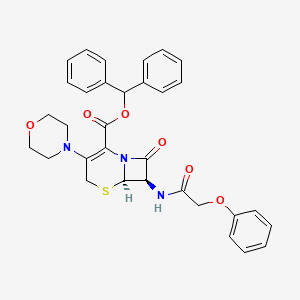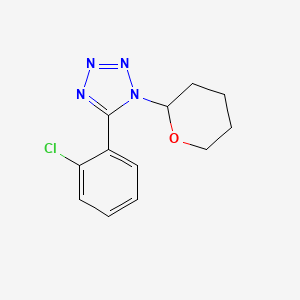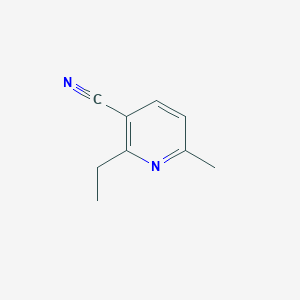
4-(4-(2-Chloroacetyl)piperazin-1-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(2-Chloroacetyl)piperazin-1-yl)benzonitrile is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a piperazine ring substituted with a chloroacetyl group and a benzonitrile moiety, making it a versatile intermediate in organic synthesis and a candidate for biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may require catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(4-(2-Chloroacetyl)piperazin-1-yl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with nucleophiles such as amines or thiols, leading to the formation of amides or thioesters.
Oxidation and Reduction: The compound can be oxidized to introduce additional functional groups or reduced to modify its electronic properties.
Cyclization Reactions: The piperazine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while oxidation may produce a ketone or carboxylic acid derivative .
Scientific Research Applications
4-(4-(2-Chloroacetyl)piperazin-1-yl)benzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism by which 4-(4-(2-Chloroacetyl)piperazin-1-yl)benzonitrile exerts its effects involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or receptor modulation. This interaction can disrupt normal cellular functions, making the compound useful in studying biological pathways and developing therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
2-(4-(2-Chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide: This compound shares the chloroacetyl-piperazine core but includes a quinazoline moiety, offering different biological activities.
Bilastine: Although structurally different, bilastine also contains a piperazine ring and is used as an antihistamine.
Uniqueness
4-(4-(2-Chloroacetyl)piperazin-1-yl)benzonitrile is unique due to its combination of a chloroacetyl group and a benzonitrile moiety, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for diverse research applications .
Properties
Molecular Formula |
C13H14ClN3O |
|---|---|
Molecular Weight |
263.72 g/mol |
IUPAC Name |
4-[4-(2-chloroacetyl)piperazin-1-yl]benzonitrile |
InChI |
InChI=1S/C13H14ClN3O/c14-9-13(18)17-7-5-16(6-8-17)12-3-1-11(10-15)2-4-12/h1-4H,5-9H2 |
InChI Key |
KIACXTGFZZSWSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)C#N)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Benzo[d]oxazol-5-yl)cyclopropanecarboxylic acid](/img/structure/B8438891.png)

![5-benzyl-3-methyl-6-propyl-5H-isothiazolo[5,4-d]pyrimidin-4-one](/img/structure/B8438902.png)

